molecular formula C17H13Cl2NO2S B3009482 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-dichlorobenzamide CAS No. 2034602-28-1

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-dichlorobenzamide

Cat. No.: B3009482
CAS No.: 2034602-28-1
M. Wt: 366.26
InChI Key: JXXHRDBIZHDDDP-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-dichlorobenzamide is a useful research compound. Its molecular formula is C17H13Cl2NO2S and its molecular weight is 366.26. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound structurally related to the chemical , has been identified as a herbicidally active agent against annual and perennial grasses. It shows potential utility in forage legumes, certain turf grasses, and cultivated crops, suggesting that N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide might also share similar applications in the agricultural sector (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Environmental Degradation

Research on the microbial degradation of benzonitrile herbicides, including dichlobenil, bromoxynil, and ioxynil, has highlighted the importance of understanding the environmental fate of structurally related compounds like N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide. This compound's potential to produce persistent metabolites in soil and groundwater necessitates further investigation into its biodegradability and environmental impact (M. Holtze, S. R. Sørensen, J. Sørensen, J. Aamand, 2008).

Anticancer Activity

A study on hydroxyl-containing benzo[b]thiophene analogs has indicated that these compounds exhibit selectivity towards laryngeal cancer cells, suggesting a potential for anticancer activity. The presence of a hydroxyl group is critical for this activity, which is enhanced by the antioxidant enzyme activity and reduced ROS production in cancer cells. This insight could guide the development of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide as a combinational therapy agent in chemotherapy (B. Haridevamuthu et al., 2023).

Medicinal Chemistry

Benzo[b]thiophene molecules, including derivatives like N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide, are crucial in synthetic medicinal chemistry due to their wide spectrum of pharmacological properties. Research has focused on synthesizing new benzo[b]thiophene derivatives with potent antibacterial, antifungal, and anti-inflammatory activities, highlighting the compound's potential in developing new therapeutic agents (A. Isloor, B. Kalluraya, K. Pai, 2010).

Mechanism of Action

While the specific mechanism of action for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3,4-dichlorobenzamide” is not available, benzothiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Safety and Hazards

Benzothiophene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Benzothiophene finds use in research as a starting material for the synthesis of larger, usually bioactive structures . It is also used in the manufacturing of dyes such as thioindigo . Future research may focus on exploring its potential applications in various fields.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2S/c18-13-6-5-10(7-14(13)19)17(22)20-8-15(21)12-9-23-16-4-2-1-3-11(12)16/h1-7,9,15,21H,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXHRDBIZHDDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC(=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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